ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C14H17NO2. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
. This compound is of interest in the field of medicinal chemistry due to its potential biological activities. However, the specific targets and mechanism of action of this compound are not well-studied and remain largely unknown.
Pharmacokinetics
Information about the compound’s bioavailability, half-life, metabolism, and excretion is currently unavailable .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of ethyl 2,5-dimethyl-1-phenethyl-1h-pyrrole-3-carboxylate is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are commonly used.
Major Products
The major products formed from these reactions include pyrrole-3-carboxylic acids, alcohols, and various substituted pyrrole derivatives .
Scientific Research Applications
Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
- 2,5-Dimethyl-1H-pyrrole
- Ethyl 1H-indole-3-carboxylate
Uniqueness
Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate (CAS Number: 2199-52-2) is a compound that has garnered interest in various biological applications due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
- Molecular Formula : C₉H₁₃NO₂
- Molecular Weight : 167.208 g/mol
- IUPAC Name : Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
- SMILES : CCOC(=O)C1=C(C)NC(C)=C1
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
Table 1: Antibacterial Activity Data
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
E. faecalis | 40 | 29 |
P. aeruginosa | 50 | 24 |
S. typhi | 45 | 30 |
K. pneumoniae | 50 | 19 |
The compound's effectiveness was comparable to that of standard antibiotics such as ceftriaxone, indicating its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have also been explored. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:
- IC50 Values : In vitro studies have shown IC50 values ranging from 7 to 20 µM against several cancer cell lines, including breast and prostate cancer cells .
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.41 | Induction of apoptosis |
PC3 (Prostate) | 9.71 | Cell cycle arrest in S phase |
HepG2 (Liver) | 10.00 | Inhibition of angiogenesis |
These findings suggest that the compound may target specific molecular pathways involved in cancer progression, making it a candidate for further development in cancer therapy.
Antioxidant Activity
In addition to its antibacterial and anticancer properties, this compound has demonstrated antioxidant activity:
- Mechanism : The compound scavenges free radicals and reduces oxidative stress in cellular systems, which is crucial for preventing cellular damage associated with various diseases .
Case Studies
A notable case study involved the synthesis and evaluation of related pyrrole derivatives that exhibited enhanced biological activities compared to their precursors. These derivatives were shown to possess significant antibacterial and anticancer properties through structural modifications that improved their interaction with biological targets .
Properties
IUPAC Name |
ethyl 2,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-20-17(19)16-12-13(2)18(14(16)3)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCXPJMNEVMKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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